![molecular formula C11H13NO2 B13061451 2-[(Azetidin-1-yl)methyl]benzoic acid](/img/structure/B13061451.png)
2-[(Azetidin-1-yl)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Azetidin-1-yl)methyl]benzoic acid is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It consists of a benzoic acid moiety substituted with an azetidine ring at the 2-position via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azetidin-1-yl)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with azetidine. One common method is the nucleophilic substitution reaction where a benzoic acid derivative, such as methyl 2-bromobenzoate, reacts with azetidine in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Azetidin-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
2-[(Azetidin-1-yl)methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-[(Azetidin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzoic acid moiety can participate in π-π stacking interactions with aromatic residues in proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-[(1H-Benzimidazol-1-yl)methyl]benzoic acid: This compound has a benzimidazole ring instead of an azetidine ring and exhibits different biological activities.
2-[(1H-Imidazol-1-yl)methyl]benzoic acid: Similar structure but with an imidazole ring, known for its antifungal and antibacterial properties.
Uniqueness
2-[(Azetidin-1-yl)methyl]benzoic acid is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The azetidine ring’s strained four-membered structure can lead to unique reactivity and interactions with biological targets, making it a valuable scaffold in drug design .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-(azetidin-1-ylmethyl)benzoic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-5-2-1-4-9(10)8-12-6-3-7-12/h1-2,4-5H,3,6-8H2,(H,13,14) |
Clave InChI |
IOEJSAQQRAUQMV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


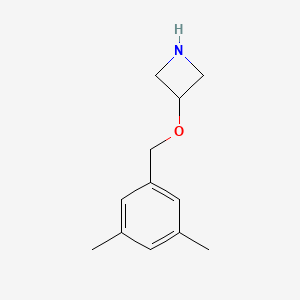
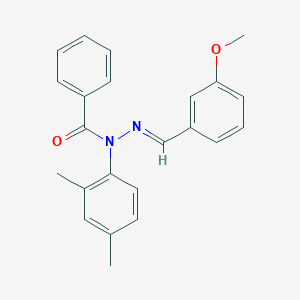

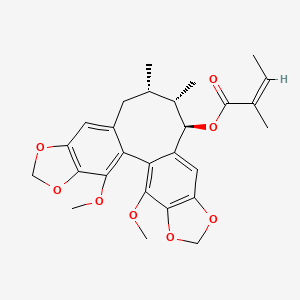
![5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13061402.png)
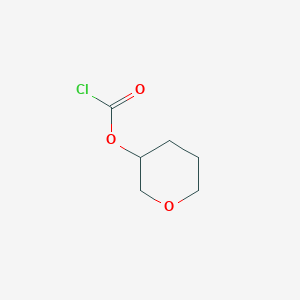
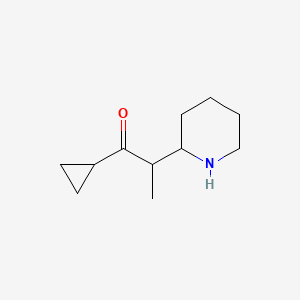
![1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13061412.png)
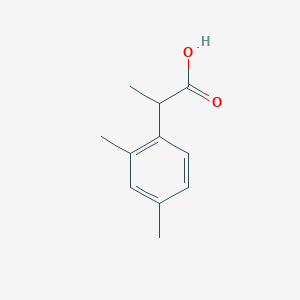

![(4aR,7R,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one](/img/structure/B13061435.png)
![8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13061442.png)

![tert-Butyl 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13061463.png)
